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Compound of Interest

Compound Name: Corrigen

Cat. No.: B1204904 Get Quote

Corrigen Storage Technical Support Center
This center provides troubleshooting guidance and answers to frequently asked questions

regarding the proper handling and storage of Corrigen-preserved biological samples.

Adherence to these protocols is critical for ensuring sample integrity and obtaining reliable

experimental results.

Troubleshooting Guide
This section addresses specific issues that may arise during the handling of Corrigen storage

solutions and preserved samples.

Q1: Why is my cell viability significantly lower than
expected after thawing?
A1: Low post-thaw cell viability is a common issue that can result from several factors during

the cryopreservation and thawing process.[1][2] Key areas to investigate include the initial

health of the cells, the cryopreservation protocol, and the thawing procedure.[1]

Potential Causes & Troubleshooting Steps:

Initial Cell Health: The viability of cells before freezing is crucial.[1] Ensure cells are

harvested during the logarithmic growth phase (approximately 80-90% confluency) and are
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free from contamination.[3] Cultures that are over-confluent or have high passage numbers

often exhibit poor post-thaw recovery.

Improper Cooling Rate: A slow, controlled cooling rate, typically -1°C per minute, is

recommended for most mammalian cells to minimize the formation of damaging intracellular

ice crystals. Using a validated freezing container, such as the Corning® CoolCell™, helps

ensure this rate.

Incorrect Thawing Procedure: The thawing process should be rapid to minimize cellular

damage. Thaw vials quickly in a 37°C water bath until a small ice crystal remains. Prolonged

exposure to the cryoprotectant in the Corrigen solution at warmer temperatures can be toxic

to cells.

Improper Handling Post-Thaw: Once thawed, gently transfer the cell suspension into pre-

warmed culture media to dilute the cryoprotectant. Centrifuge the cells at a low speed (e.g.,

100 x g for 5 minutes) to pellet them, remove the supernatant containing the Corrigen
solution, and resuspend in fresh media. Avoid harsh pipetting or vortexing, as cells are fragile

after thawing.
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Fig 1. Troubleshooting workflow for low post-thaw cell viability.

Q2: I observed a precipitate in my Corrigen reagent after
thawing. Is it still usable?
A2: The formation of a precipitate in biological buffers and reagents after being stored at low

temperatures can occur, especially in concentrated solutions. This is often due to salts or other

components coming out of solution.

Potential Causes & Troubleshooting Steps:

Component Insolubility at Low Temperatures: Some components in complex solutions like

Corrigen may have reduced solubility at -20°C or below.

Resolution:

Warm the vial to room temperature.

Gently vortex or invert the tube to redissolve the precipitate.

If the precipitate persists, a brief warming to 37°C may be required. Do not overheat.

Once the precipitate is fully redissolved, the reagent can typically be used without issue.

Prevention: For long-term storage, ensure the reagent is well-mixed before the initial

freezing. Avoid storing reagents in frost-free freezers, which undergo temperature cycles that

can promote precipitation.

Q3: My protein/antibody sample appears degraded or
aggregated after storage in Corrigen. How can I prevent
this?
A3: Protein stability during storage is critical and can be affected by factors like temperature

fluctuations, oxidation, and proteolytic degradation. Aggregation and degradation are common

challenges in protein storage.
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Potential Causes & Troubleshooting Steps:

Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles are a primary cause of protein

denaturation and aggregation. Each cycle can damage protein structures.

Solution: Aliquot your protein sample into single-use volumes before the initial freeze. This

is the most effective way to prevent damage from repeated temperature cycling.

Improper Storage Temperature: While Corrigen is optimized for a range of temperatures,

long-term stability is best achieved at ultra-low temperatures.

Solution: For long-term storage (months to years), store protein samples at -80°C or in

liquid nitrogen. For short-term storage (days to weeks), -20°C is often sufficient.

Oxidation: Cysteine residues in proteins are susceptible to oxidation, which can lead to loss

of function.

Solution: If your protein is sensitive to oxidation, consider adding a reducing agent like

DTT or β-mercaptoethanol to the storage buffer before adding Corrigen and freezing.

Proteolytic Degradation: Trace amounts of proteases in a purified protein sample can cause

degradation over time.

Solution: Add a protease inhibitor cocktail to the sample before storage.
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Fig 2. General workflow for ensuring protein stability during storage.
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Protocol 1: Cell Viability Assessment using Trypan Blue
Exclusion Assay
This protocol determines the number of viable cells in a suspension based on the principle that

live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

Cell suspension

0.4% Trypan Blue solution

Phosphate-buffered saline (PBS), serum-free

Hemocytometer or automated cell counter

Microscope

Methodology:

Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.

Resuspend the cell pellet in a known volume of serum-free PBS. Serum proteins can stain

with trypan blue and interfere with the assay.

Mix one part of the cell suspension with one part of 0.4% trypan blue solution (1:1 dilution).

For example, mix 20 µL of cell suspension with 20 µL of trypan blue.

Incubate the mixture at room temperature for 3-5 minutes. Avoid longer incubation times,

which can lead to dye uptake by viable cells.

Load 10 µL of the mixture into a hemocytometer.

Under a microscope, count the number of live (unstained, bright) cells and dead (blue) cells

in the central grid of the hemocytometer.

Calculate the percentage of viable cells using the following formula:
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% Viability = (Number of unstained cells / Total number of cells) x 100

Protocol 2: Assessment of Protein Integrity by SDS-
PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate

proteins based on their molecular weight, allowing for an assessment of purity and

degradation.

Materials:

Protein sample stored in Corrigen

Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol)

Polyacrylamide gel (percentage depends on protein size)

SDS-PAGE running buffer

Protein molecular weight marker

Electrophoresis apparatus and power supply

Coomassie Brilliant Blue stain

Methodology:

Thaw the protein sample and a pre-storage aliquot (control) on ice.

Mix a portion of the protein sample with an equal volume of 2X Laemmli sample buffer.

Heat the samples at 95°C for 5 minutes to denature the proteins.

Load the denatured samples and the molecular weight marker into the wells of the

polyacrylamide gel.

Run the gel in the electrophoresis chamber with running buffer at a constant voltage (e.g.,

150-200 V) until the dye front reaches the bottom.
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Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Analysis: Compare the lane with the stored sample to the control lane. The appearance of

lower molecular weight bands in the stored sample lane indicates degradation. A smear or

bands stuck in the well may indicate aggregation.

Quantitative Data Summary
The stability of biological samples is highly dependent on storage temperature and the number

of freeze-thaw cycles.

Table 1: Effect of Storage Temperature on Biomolecule Stability
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Biomolecule Storage Temp.
Recommended
Duration

Key
Considerations

Cells -80°C Months to >1 Year
Requires controlled-

rate freezing.

Liquid Nitrogen

(-196°C)
Years (Indefinite)

Gold standard for

long-term cell

banking.

DNA 4°C Days to Weeks

Risk of nuclease

activity and microbial

growth.

-20°C Months to 2 Years
Store in a buffer like

TE (pH 8.0).

-80°C Several Years
Minimizes hydrolysis

and nuclease activity.

RNA -20°C Short-term (Weeks)

Highly susceptible to

degradation; use

RNase-free

conditions.

-80°C / -70°C Long-term (Years)
Optimal for preserving

RNA integrity.

Proteins 4°C Short-term (Days)

Risk of microbial

growth and

proteolysis.

-20°C
Short-term (Weeks-

Months)

Suitable for many

proteins, especially

with cryoprotectants.

-80°C Long-term (Years)

Ideal for minimizing

enzymatic activity and

degradation.

Table 2: Impact of Freeze-Thaw Cycles on Sample Integrity

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Type 1-2 Cycles 3-5 Cycles >5 Cycles
Prevention
Method

Cells
Minor viability

loss

Significant

viability loss

Severe viability

loss, not

recommended

Aliquot cell

stocks before

initial freezing.

DNA Generally stable

Potential for

precipitation and

some strand

breaks

Increased risk of

degradation,

especially for

high MW DNA

Aliquot into

single-use tubes.

RNA
Risk of

degradation

Significant

degradation

likely

Severe

degradation,

should be

avoided

Always aliquot

into single-use

tubes.

Proteins
Some activity

loss possible

Increased

aggregation and

denaturation

Severe loss of

activity and

aggregation

Aliquot into

single-use tubes.

Frequently Asked Questions (FAQs)
Q: What is the optimal storage temperature for my Corrigen-preserved samples? A: The

optimal temperature depends on the sample type and desired storage duration. For long-term

preservation of cells, proteins, and RNA, -80°C or liquid nitrogen (-196°C) is recommended.

For short-term storage, -20°C is often adequate for purified proteins, DNA, and RNA, while 4°C

is suitable only for very brief periods (days).

Q: How many times can I freeze and thaw my sample? A: It is strongly recommended to avoid

repeated freeze-thaw cycles for all biological samples, as this can severely compromise their

integrity. The best practice is to aliquot samples into single-use volumes after preparation and

before the first freeze.

Q: Why is it important to use RNase-free equipment and reagents when working with RNA? A:

RNA is highly susceptible to degradation by ribonucleases (RNases), which are enzymes that

are ubiquitous in the environment and on lab surfaces. Using certified RNase-free tubes, tips,
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and solutions is essential to prevent RNA degradation and ensure the quality of your sample for

downstream applications.

Q: Do I need to add a cryoprotectant like glycerol to my protein samples if I am using

Corrigen? A: Corrigen is a complete storage solution designed to protect samples during

cryopreservation. However, for particularly sensitive proteins or antibodies, the addition of a

cryoprotectant like glycerol (to a final concentration of 10-50%) can provide extra protection

against ice crystal formation during freezing. This should be tested for your specific protein of

interest.

Q: My freezer is a "frost-free" model. Is it suitable for storing samples? A: Frost-free freezers

should generally be avoided for storing sensitive biological samples. These freezers go through

periodic warming cycles to melt ice, and these temperature fluctuations can be detrimental to

the stability of cells, proteins, and nucleic acids, effectively subjecting them to repeated, small

freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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